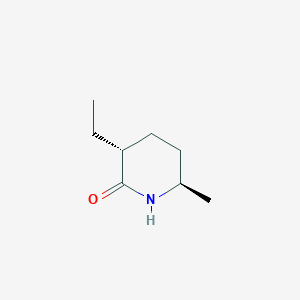

(3R,6R)-3-ethyl-6-methylpiperidin-2-one

Description

Properties

IUPAC Name |

(3R,6R)-3-ethyl-6-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTOBTRQQPIIFE-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chiral Piperidin 2 Ones

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing chiral piperidin-2-ones with defined stereochemistry at multiple centers. The development of novel catalytic systems, including organocatalysts, enzymes, and transition-metal complexes, has enabled the precise construction of these complex heterocyclic scaffolds. These strategies are designed to control the formation of stereocenters during the synthetic sequence, thereby avoiding the formation of undesirable stereoisomers and streamlining the path to the target molecule.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional catalysis. In the context of piperidin-2-one synthesis, organocatalytic methods are often employed to create chiral precursors with high enantiomeric excess. For instance, L-proline catalyzed asymmetric α-amination of aldehydes can be a key step in generating chiral amino alcohols, which are then cyclized to form piperidin-2-one structures. ekb.eg This approach has been successfully used to synthesize (R)-6-(hydroxymethyl)piperidin-2-one with high enantiomeric purity (>99% ee), demonstrating the utility of organocatalysis in setting key stereocenters early in a synthetic route. ekb.eg

Another significant organocatalytic method is the desymmetrizing intramolecular aza-Michael reaction. This strategy has been applied to synthesize 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with excellent enantioselectivity. rsc.org Although not directly producing a piperidin-2-one, the resulting chiral piperidine (B6355638) can be a valuable precursor. The use of vinyl sulfonamides as a nucleophilic nitrogen source in these reactions showcases the versatility of organocatalysis in constructing complex heterocyclic systems. rsc.org

Table 1: Organocatalytic Synthesis of Chiral Piperidin-2-one Precursors

| Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| L-proline | Asymmetric α-amination | (R)-6-(hydroxymethyl)piperidin-2-one | >99% ekb.eg |

| Chiral amine | Desymmetrizing intramolecular aza-Michael | 2,5,5-trisubstituted piperidines | Excellent rsc.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo-, regio-, and chemoselectivity.

Imine reductases (IREDs) are NADPH-dependent enzymes that are highly effective for the asymmetric reduction of cyclic imines to chiral amines. nih.govcphi-online.com This enzymatic reduction is a powerful method for producing enantiomerically pure cyclic amines, which are precursors to chiral lactams like piperidin-2-ones. nih.govacs.org The stereochemical outcome of the reduction can often be controlled by selecting an appropriate IRED from a panel of available enzymes. nih.gov

Ketoreductases (KREDs) are another class of enzymes widely used for the enantioselective reduction of ketones to chiral alcohols. nih.gov In the synthesis of piperidin-2-one derivatives, KREDs can be used to reduce a ketone precursor, establishing a key stereocenter. For example, the synthesis of (S)-N-Boc-3-hydroxypiperidine, an important pharmaceutical intermediate, is achieved through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase. mdpi.comrsc.org Engineered KREDs have shown improved activity and stability, making them suitable for industrial-scale synthesis. acs.org Co-expression of KREDs with glucose dehydrogenase (GDH) for cofactor regeneration enhances the efficiency of the process. mdpi.com

Table 2: Enzyme-Mediated Stereoselective Reductions

| Enzyme Class | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Imine Reductases (IREDs) | Cyclic Imines | Chiral Cyclic Amines | High enantioselectivity, NADPH-dependent nih.govacs.org |

| Ketoreductases (KREDs) | Prochiral Ketones | Chiral Alcohols | High enantioselectivity, cofactor regeneration systems mdpi.comrsc.org |

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate, producing a chiral amine. nih.govacs.org This biocatalytic approach has been successfully applied to the synthesis of chiral 2-substituted piperidines from ω-chloroketones. nih.govacs.org The reaction proceeds via an initial transamination followed by a spontaneous intramolecular cyclization. By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target piperidine can be accessed with high enantiomeric excess (>95% ee). nih.govacs.org

A notable chemoenzymatic route has been developed for the synthesis of the piperidine core of the orexin (B13118510) receptor antagonist MK-6096, which is ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net This synthesis involves a biocatalytic transamination process to create a mixture of lactam acid diastereomers, followed by a crystallization-induced dynamic resolution to isolate the desired trans-lactam acid salt in high diastereomeric excess (>95% de). researchgate.net Chemoenzymatic routes that combine the selectivity of enzymes with the efficiency of chemical transformations are powerful strategies for producing complex chiral molecules. nih.govthieme-connect.demdpi.com

Asymmetric ring-forming reactions provide a direct and atom-economical way to construct chiral heterocyclic rings. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions of alkenyl isocyanates and alkynes have been developed to access polysubstituted piperidine scaffolds. nih.gov This method allows for the assembly of three components with concomitant control of stereochemistry, leading to products with high enantioselectivity.

Photochemical intramolecular [2+2] cycloaddition of dienes has also been used to synthesize bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.govresearchgate.net This approach provides access to novel chemical space and can be performed on a gram scale. researchgate.net

Intramolecular cyclizations are another key strategy for forming the piperidine ring. nih.gov Radical-mediated cyclizations of linear amino-aldehydes and intramolecular C-H amination/cyclization of linear amines have been reported for the synthesis of various piperidines. nih.gov Furthermore, nickel-catalyzed reductive coupling of Csp2-hybridized organohalides and 3-chloro-δ-lactams offers a route to a wide range of chiral 3-substituted δ-lactams, which are versatile precursors for enantioenriched 3-substituted piperidines. nih.gov

Recent advances in catalysis have enabled the stereocontrolled transformation of amides, which are typically unreactive functional groups. A palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been developed to synthesize highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgnih.govresearchgate.net This method proceeds with exclusive acyl C–O bond cleavage and allows for the formal α-hydroxylation of inert lactams in a modular fashion. rsc.orgnih.govresearchgate.net The reaction tolerates a wide range of functional groups and proceeds with high yields and diastereoselectivities. rsc.orgresearchgate.net

This transformation is significant as it remodels a bicyclic scaffold into a more complex, highly functionalized piperidinone structure, demonstrating a novel approach to amide bond manipulation for the synthesis of chiral piperidin-2-ones. rsc.orgnih.govresearchgate.net

Biocatalytic Transformations in Chiral Piperidin-2-one Synthesis

Diastereoselective Synthesis of Piperidin-2-one Isomers

The stereocontrolled synthesis of polysubstituted piperidin-2-ones, such as (3R,6R)-3-ethyl-6-methylpiperidin-2-one, is a significant challenge in organic chemistry. The precise arrangement of substituents on the piperidine ring is crucial for the biological activity of many natural products and pharmaceutical agents. Diastereoselective strategies aim to control the relative stereochemistry of newly formed chiral centers during the synthesis.

Chemo- and Diastereocontrolled Reduction Strategies

Chemo- and diastereocontrolled reduction of unsaturated piperidin-2-one precursors is a powerful method for establishing desired stereocenters. This approach often involves the reduction of a double bond or a ketone, where the stereochemical outcome is directed by existing chiral centers or reagents.

One advanced strategy involves a chemo-enzymatic cascade for the synthesis of stereo-defined piperidines from activated pyridines. nih.govresearchgate.net This method utilizes an amine oxidase to generate a dihydropyridinium intermediate in situ, which is then subjected to a stereoselective conjugate reduction catalyzed by an ene-imine reductase (EneIRED). nih.gov This dual enzymatic system allows for dynamic kinetic resolution, leading to high enantiomeric excess. nih.gov For instance, the reduction of N-substituted tetrahydropyridines can yield chiral 3-substituted piperidines with high stereoselectivity. nih.govresearchgate.net While this has been demonstrated for 3- and 3,4-substituted piperidines, the principles can be extended to the synthesis of more complex substitution patterns. nih.gov

The choice of reducing agent and reaction conditions is critical in non-enzymatic reductions. For example, the reduction of enones using L-Selectride has been used to produce 2-aryl-4-piperidones, which can be further functionalized. whiterose.ac.uk The stereochemical outcome of such reductions is often influenced by the steric hindrance around the reactive site, directing the hydride attack from the less hindered face.

Table 1: Examples of Diastereoselective Reductions in Piperidine Synthesis This table is generated based on principles and examples from the cited research.

| Precursor Type | Reagent/Catalyst | Product Stereochemistry | Reference |

| N-substituted tetrahydropyridine | Amine Oxidase / EneIRED | (S)-3-substituted piperidine | nih.govresearchgate.net |

| 2-Aryl-enone | L-Selectride | cis-2-Aryl-4-piperidone | whiterose.ac.uk |

| Activated Pyridinium Salt | Pd/C or PtO₂·H₂O | cis-2,3,6-trisubstituted piperidine | nih.gov |

Conformational Control in Diastereoselective Piperidin-2-one Synthesis

The conformational preferences of piperidine rings and their intermediates play a crucial role in directing the stereochemical outcome of reactions. The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org Substituents can preferentially occupy either axial or equatorial positions, and this preference can be exploited to achieve diastereoselectivity.

In the dihydroxylation of tetrahydropyridin-3-ols, the diastereoselectivity is influenced by the conformation of the ring and the existing substituents. nih.gov For certain diastereomers, the reaction proceeds with complementary selectivity depending on the reagents used (e.g., Upjohn vs. Donohoe conditions), which can be attributed to different transition state conformations. nih.gov However, steric effects from bulky substituents can override these subtle conformational preferences. nih.gov

During kinetic resolution of disubstituted piperidines by enantioselective acylation, a strong preference was observed for the acylation of conformers where the α-substituent is in an axial position. nih.gov This finding supports a concerted 7-membered transition state model and highlights how conformational locking can enhance selectivity. nih.gov By understanding and controlling the conformational equilibrium of piperidin-2-one precursors, it is possible to favor the formation of one diastereomer over another.

Kinetic Resolution Techniques for Piperidin-2-one Derivatives

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This method is particularly useful for accessing enantioenriched piperidin-2-one derivatives.

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a highly efficient variation of kinetic resolution that can theoretically achieve a 100% yield of a single stereoisomer from a racemic or diastereomeric mixture. acs.org This technique combines the selective crystallization of one stereoisomer with the in-situ equilibration (racemization or epimerization) of the stereoisomers in solution. acs.org

A practical application of this method was demonstrated in the synthesis of a key precursor for ((3R,6R)-6-methylpiperidin-3-yl)methanol. acs.orgresearchgate.net A mixture of trans/cis diastereomers of a lactam acid was converted into the desired trans-lactam acid salt with greater than 95% diastereomeric excess and a 91% yield. researchgate.net The success of this process relies on the rapid epimerization of the undesired isomer in solution to the desired, less soluble isomer, which then crystallizes out, driving the equilibrium. acs.orgresearchgate.net The choice of an appropriate amine was found to be crucial for enabling the solution-phase epimerization and for creating a significant solubility difference between the diastereomeric salts. researchgate.net

Chiral Auxiliary-Based Resolution

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This strategy has been successfully applied to the asymmetric synthesis of piperidine derivatives.

In the synthesis of N-protected 3-methylpiperidin-2-one (B1294715), D-phenylglycinol was used as a chiral auxiliary. researchgate.net The diastereoselectivity of the alkylation step to introduce the methyl group was found to be dependent on whether the hydroxyl group on the auxiliary was protected. researchgate.net When the hydroxyl group was unprotected, alkylation with s-BuLi resulted in a single diastereomer. In contrast, protecting the hydroxyl group led to a mixture of diastereomers. researchgate.net This demonstrates the profound influence the chiral auxiliary can have on the stereochemical course of a reaction.

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have also been employed in the diastereoselective synthesis of dehydropiperidinones. researchgate.net The steric and stereoelectronic properties of the sugar auxiliary effectively guide the facial selectivity of nucleophilic additions to imine intermediates. researchgate.net

Table 2: Chiral Auxiliaries in Piperidin-2-one Synthesis This table is generated based on principles and examples from the cited research.

| Chiral Auxiliary | Application | Key Transformation | Reference |

| D-phenylglycinol | Asymmetric synthesis of 3-methylpiperidin-2-one | Diastereoselective alkylation | researchgate.net |

| D-arabinopyranosylamine | Diastereoselective synthesis of dehydropiperidinones | Domino Mannich–Michael reaction | researchgate.net |

| Oxazolidinones | General asymmetric synthesis | Aldol and alkylation reactions | wikipedia.org |

| Camphorsultam | General asymmetric synthesis | Various stereoselective transformations | wikipedia.org |

Multi-component Reactions and Cascade Processes for Piperidine Ring Formation

Multi-component reactions (MCRs) and cascade processes offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like piperidin-2-ones from simple, readily available starting materials in a single step. nih.gov These reactions involve a sequence of transformations where the intermediate products are not isolated.

A four-component reaction has been developed for the stereoselective synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers. hse.ru This reaction proceeds via a Michael–Mannich–cyclization cascade, where ammonium (B1175870) acetate (B1210297) serves as both a base and a nitrogen source for the piperidine ring. hse.ru The process is highly stereoselective, yielding a single diastereomer that can be isolated by simple filtration. hse.ru

Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This reaction utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral 2,3-dihydropyridinone. rsc.org This intermediate serves as a versatile building block for further elaboration into various piperidine derivatives. rsc.org

Cascade reactions can also be initiated by other means. For example, a sequence involving an organocatalytic Michael-aldol condensation followed by a multistep anionic Michael-SN2 cascade has been used to rapidly construct complex polycyclic systems containing a piperidine ring. nih.gov Such strategies are powerful for creating multiple stereocenters with excellent control in a single, efficient operation. nih.gov

Green Chemistry Approaches in Piperidin-2-one Synthesis Research

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of piperidin-2-ones to minimize environmental impact. This involves the use of renewable resources, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste. rsc.org Biocatalysis, in particular, stands out as a key green technology in this field. researchgate.net

Enzyme-catalyzed reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. rsc.orgresearchgate.net Transaminases, for example, have been utilized in the reductive amination of keto-esters, which subsequently undergo spontaneous cyclization to form a variety of γ- and δ-lactams with excellent stereoselectivity. rsc.org This strategy has been successfully applied on a multi-gram scale, demonstrating its viability for larger-scale production. rsc.org Similarly, engineered carbonyl reductases have been developed for the stereoselective synthesis of chiral δ-lactones, a related class of compounds, providing a cost-effective and green alternative to noble-metal catalysts. rsc.org The use of enzymes aligns with multiple green chemistry principles, including catalysis, use of renewable feedstocks (when applicable), and operation at ambient temperature and pressure. researchgate.net

Other green approaches include the development of solvent-free reaction conditions and the utilization of sustainable reagents. The Castagnoli-Cushman reaction, a multicomponent reaction that provides access to polysubstituted lactams, has been adapted to a solvent-free protocol, which significantly reduces waste and simplifies product isolation. researchgate.net Furthermore, innovative electrochemical methods are being explored, such as the synthesis of lactams using carbon dioxide (CO₂) as a carbonyl source. rsc.org This transition-metal-free approach is eco-friendly and demonstrates a broad substrate scope, offering a sustainable pathway for lactam synthesis. rsc.org

The following table highlights several green chemistry approaches that have been researched for the synthesis of lactams, including piperidin-2-ones.

| Green Approach | Catalyst/Mediator | Key Features | Solvent | Advantage | Reference |

| Biocatalytic Reductive Amination | Transaminases (TAs) | Spontaneous cyclization of amino ester intermediate. | Aqueous Buffer | High enantioselectivity, mild conditions, renewable catalyst. | rsc.org |

| Solvent-Free Synthesis | N/A (Thermal) | Atom-economical Castagnoli-Cushman reaction. | None | Reduced waste, simplified product isolation. | researchgate.net |

| Electrochemical Lactamization | N/A (Electrolysis) | Utilizes CO₂ as a C1 source; transition-metal-free. | Acetonitrile | Use of a greenhouse gas as a reagent, avoids toxic metals. | rsc.org |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | One-pot cascade to convert pyridines to chiral piperidines. | Aqueous Buffer | High stereoselectivity under benign conditions. | nih.gov |

Sophisticated Spectroscopic and Analytical Research for Chiral Piperidin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to fully characterize the (3R,6R)-3-ethyl-6-methylpiperidin-2-one molecule.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: This technique would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). For this compound, distinct signals would be expected for the protons on the piperidinone ring, the ethyl group, and the methyl group. The coupling constants (J-values) derived from the signal splitting would provide valuable information about the dihedral angles between adjacent protons, aiding in conformational analysis.

¹³C NMR Spectroscopy: This spectrum would show the number of unique carbon atoms. The chemical shifts would differentiate between the carbonyl carbon (C2), the substituted ring carbons (C3 and C6), the unsubstituted ring carbons (C4 and C5), and the carbons of the ethyl and methyl substituents.

| Hypothetical ¹H NMR Data for this compound | ||||

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 3.5 - 3.7 | m | - | 1H |

| H3 | 2.3 - 2.5 | m | - | 1H |

| H5ax | 1.9 - 2.1 | m | - | 1H |

| H5eq | 1.7 - 1.9 | m | - | 1H |

| H4ax | 1.6 - 1.8 | m | - | 1H |

| H4eq | 1.4 - 1.6 | m | - | 1H |

| CH₂ (ethyl) | 1.5 - 1.7 | m | - | 2H |

| CH₃ (at C6) | 1.2 - 1.3 | d | ~7 | 3H |

| CH₃ (ethyl) | 0.8 - 1.0 | t | ~7.5 | 3H |

| NH | 7.5 - 8.0 | br s | - | 1H |

| Hypothetical ¹³C NMR Data for this compound | |

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O) | 173 - 176 |

| C6 | 50 - 55 |

| C3 | 45 - 50 |

| C5 | 30 - 35 |

| C4 | 25 - 30 |

| CH₂ (ethyl) | 20 - 25 |

| CH₃ (at C6) | 15 - 20 |

| CH₃ (ethyl) | 10 - 15 |

2D NMR experiments are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of the chiral centers.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, confirming the connectivity of the protons within the piperidinone ring and the ethyl group. For example, it would show a correlation between the H6 proton and the C6-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the relative stereochemistry. It identifies protons that are close to each other in space, irrespective of their bonding. For the (3R,6R) stereoisomer, a NOE correlation would be expected between the H3 and H6 protons if they are on the same face of the ring (cis), or the absence of such a correlation if they are on opposite faces (trans), depending on the chair-like conformation of the ring.

Mass Spectrometry (MS) in Synthetic Pathway Analysis and Purity Evaluation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition of C₈H₁₅NO.

| Hypothetical HRMS Data for this compound | |||

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 142.1226 | (not available) | C₈H₁₆NO⁺ |

| [M+Na]⁺ | 164.1046 | (not available) | C₈H₁₅NNaO⁺ |

In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, the methyl group, and cleavage of the piperidinone ring.

| Hypothetical MS/MS Fragmentation Data for this compound | |

| Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| 113 | Loss of ethyl radical (•C₂H₅) |

| 98 | Loss of ketene (CH₂=C=O) from the ring |

| 84 | McLafferty rearrangement and subsequent losses |

| 69 | Cleavage of the piperidinone ring |

| 56 | Further fragmentation of the ring |

Vibrational Spectroscopy (IR) for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by characteristic absorptions for the N-H bond and the amide C=O (carbonyl) bond. This technique is also valuable for monitoring the progress of a chemical reaction, for example, by observing the appearance of the characteristic lactam carbonyl peak.

| Hypothetical IR Absorption Data for this compound | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, broad | N-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1650 | Strong | C=O stretch (δ-lactam) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (CH₃) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. researchgate.netresearchgate.netnih.gov This powerful technique relies on the diffraction of X-rays by a single crystal of the compound, which provides detailed information about the spatial arrangement of its constituent atoms. The resulting electron density map allows for the construction of a precise three-dimensional molecular structure.

For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of the anomalous dispersion of X-rays, particularly when a heavy atom is present in the structure. thieme-connect.de However, for light-atom molecules such as this compound, which contains only carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effects are weak. In such cases, high-quality crystals and careful data analysis are essential. researchgate.net The absolute configuration can be confidently assigned by comparing the experimentally determined structure with a known chiral reference or by utilizing advanced statistical methods.

In a representative study on a related chiral piperidin-2-one derivative, single-crystal X-ray analysis was successfully employed to determine the absolute configuration of a diastereomer. The crystallographic data obtained in such an experiment would typically be presented in a detailed table, as illustrated below with hypothetical data for this compound.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C9H17NO |

| Formula weight | 155.24 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 6.123 Å, b = 10.456 Å, c = 14.789 Å |

| Volume | 947.8 ų |

| Z | 4 |

| Density (calculated) | 1.088 Mg/m³ |

| Absorption coefficient | 0.585 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 4.50 to 67.00° |

| Reflections collected | 5432 |

| Independent reflections | 1654 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.098 |

| Absolute structure parameter | 0.1(2) |

The data presented in such a table provides a comprehensive overview of the crystallographic experiment and the resulting structural model, ultimately confirming the (3R,6R) configuration of the stereocenters at positions 3 and 6 of the piperidin-2-one ring.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

While X-ray crystallography provides definitive structural information on a single crystal, chiral chromatography is an indispensable tool for determining the enantiomeric and diastereomeric purity of a bulk sample. clockss.org High-performance liquid chromatography (HPLC) and gas chromatography (GC), when equipped with chiral stationary phases (CSPs), are capable of separating stereoisomers. mdpi.comgcms.cz

The principle behind chiral chromatography lies in the differential interaction of enantiomers or diastereomers with the chiral environment of the stationary phase. This results in different retention times for the stereoisomers, allowing for their separation and quantification. The choice of the chiral stationary phase and the chromatographic conditions are crucial for achieving optimal separation.

For the analysis of this compound, a chiral HPLC or GC method would be developed to separate it from its other possible stereoisomers: (3S,6S), (3R,6S), and (3S,6R). The diastereomeric purity would be assessed by the relative peak areas of the (3R,6R) isomer and the (3R,6S) and (3S,6R) diastereomers. Similarly, the enantiomeric purity would be determined by separating the (3R,6R) enantiomer from the (3S,6S) enantiomer.

Research on analogous chiral piperidin-2-ones has demonstrated the successful application of both chiral GC and HPLC for such purity assessments. researchgate.netclockss.org For instance, in the diastereoselective synthesis of related compounds, GC analysis on both achiral and chiral columns was used to estimate the ratio of diastereomers formed. clockss.org

The following tables illustrate the type of data that would be generated from chiral HPLC and GC analyses of a sample of this compound.

Table 2: Illustrative Chiral HPLC Method for the Analysis of 3-ethyl-6-methylpiperidin-2-one Stereoisomers

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Times | |

| (3S,6R)-isomer | 8.5 min |

| (3R,6S)-isomer | 9.2 min |

| (3S,6S)-isomer | 10.8 min |

| (3R,6R)-isomer | 11.5 min |

Table 3: Illustrative Chiral GC Method for Diastereomeric Purity Assessment

| Parameter | Condition |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection | Split (50:1) |

| Retention Times | |

| (3R,6S) + (3S,6R) pair | 15.2 min (unresolved) |

| (3R,6R) + (3S,6S) pair | 16.1 min (unresolved) |

These chromatographic methods are essential for quality control, ensuring that a sample of this compound meets the required specifications for stereochemical purity. The integration of the peak areas in the chromatogram allows for the precise calculation of the diastereomeric excess (de) and enantiomeric excess (ee).

Advanced Biological Activity Research and Mechanistic Dissection of 3r,6r 3 Ethyl 6 Methylpiperidin 2 One Analogues

Identification and Characterization of Molecular Targets

The therapeutic potential of piperidin-2-one analogues is rooted in their ability to interact with a wide array of biological macromolecules. Research has focused on identifying and characterizing these molecular targets to understand the compounds' pharmacological profiles.

Analogues built around the piperidine (B6355638) core have demonstrated significant inhibitory activity against several classes of enzymes critical to physiological and pathological processes.

Cholinesterases: A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for cholinergic neurotransmission and implicated in Alzheimer's disease. acgpubs.orgacgpubs.orgresearchgate.net The studies revealed that these compounds exhibited inhibitory activity against both enzymes, with a general preference for AChE over BuChE. acgpubs.orgtrdizin.gov.tr For instance, one of the most potent derivatives against AChE was (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), which displayed an IC50 value of 12.55 µM. acgpubs.orgacgpubs.orgtrdizin.gov.tr Another compound, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was identified as the best inhibitor of BuChE with an IC50 of 17.28 µM and also acted as a dual inhibitor. acgpubs.orgacgpubs.orgtrdizin.gov.tr

Monoamine Oxidase (MAO): Piperidine and piperine (B192125) derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are targets for treating neurodegenerative disorders like Parkinson's disease. mdpi.comacs.org A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more potent against MAO-B than MAO-A. mdpi.comresearchgate.net The most potent MAO-B inhibitor, compound S5 (with a 3-Cl substitution), had an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies showed that this inhibition was competitive and reversible. mdpi.com Structure-activity relationship (SAR) studies indicate that substituting the piperidine ring with small amine moieties can improve selectivity for MAO-B. nih.govresearchgate.net

Squalene (B77637) Epoxidase: Currently, there is limited specific research available in the provided search results detailing the inhibition of squalene epoxidase by (3R,6R)-3-ethyl-6-methylpiperidin-2-one analogues.

Phospholipases: Piperine, which contains a piperidine moiety, has been shown to inhibit platelet cytosolic phospholipase A2 (cPLA2). mdpi.comnih.gov This inhibition suppresses the liberation of arachidonic acid in collagen-stimulated platelets, a key step in inflammatory and thrombotic pathways. nih.gov The mechanism of inhibition for some choline (B1196258) derivatives has been described as competitive at the lipid-water interface. nih.gov

Kinases: The piperidine scaffold is integral to the development of kinase inhibitors for anti-inflammatory and anti-cancer research. nih.gov Piperidinyl aminopyrimidine derivatives have been identified as selective inhibitors of I-kappa B kinase-2 (IKK-2), a crucial enzyme in the NF-κB signaling pathway. nih.gov One potent compound with an aromatic piperazinosulfonyl substituent showed an IC50 of 1.30 μM for IKK-2 and was selective over other kinases like p38α, JNKs, and IKK-1. nih.gov Additionally, piperine has been found to inhibit type II phosphatidylinositol 4-kinases (PtdIns 4-kinases) in a dose-dependent manner, with IC50 values of 9.3 μM and 9.8 μM for the alpha and beta isoforms, respectively, without affecting PtdIns 3-kinase activity. researchgate.net Other piperidine-containing hybrids have been developed as competitive and non-competitive inhibitors of PIM-1 kinase. tandfonline.com

Proteases: Semi-synthetic amide derivatives of piperine have demonstrated potent and selective inhibitory activity against the aspartate protease pepsin. researchgate.net In one study, three derivatives (AM1, AM3, and AM7) were particularly effective. researchgate.net Furthermore, a small molecule, 1-Piperidine Propionic Acid (1-PPA), has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a key driver in inflammatory cascades. nih.gov

Table 1: Enzyme Inhibition by Piperidin-2-one Analogues

| Enzyme Class | Example Analogue/Derivative | Target Enzyme | IC50 / Ki Value | Reference |

|---|---|---|---|---|

| Cholinesterases | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | acgpubs.orgacgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM | acgpubs.orgacgpubs.org | |

| Monoamine Oxidase | Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | mdpi.comresearchgate.net |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 µM | mdpi.comresearchgate.net | |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM | mdpi.comresearchgate.net | |

| Kinases | Piperidinyl aminopyrimidine (Compound 17) | IKK-2 | 1.30 µM | nih.gov |

| Piperine | PtdIns 4-kinase α | 9.3 µM | researchgate.net | |

| Piperine | PtdIns 4-kinase β | 9.8 µM | researchgate.net |

Piperidine derivatives have been designed and synthesized to selectively bind to and modulate the function of various G-protein coupled receptors (GPCRs).

Orexin (B13118510) Receptors: Substituted piperidines have been developed as potent antagonists for orexin receptors (OX1 and OX2), which are involved in regulating sleep, arousal, and reward. nih.gov SAR studies on the piperidine scaffold have shown that substitutions at various positions can modulate potency and selectivity. nih.gov For example, a novel piperidine ether class of compounds was found to be highly selective for the OX2 receptor (2-SORA), with one lead compound displaying sub-nanomolar binding affinity for OX2R while maintaining over 1600-fold selectivity versus OX1R. nih.gov

P2Y14 Receptor (P2Y14R): Bridged piperidine analogues have been investigated as antagonists of the P2Y14 receptor, a GPCR involved in inflammatory signaling. nih.govnih.gov Modifications to a high-affinity phenyl-piperidine antagonist using various bridged structures, such as 2-azanorbornane, preserved or even enhanced affinity for the human P2Y14R. nih.govresearchgate.net One pure (S,S,S) 2-azanorbornane enantiomer (MRS4738) showed a three-fold higher affinity than the parent compound. nih.govresearchgate.net Lactam derivatives related to this series also displayed intermediate affinity. nih.govnih.gov

Dopamine (B1211576) Receptors: Analogues incorporating piperidine or piperazine (B1678402) moieties have been evaluated for their binding affinity and selectivity for dopamine receptor subtypes (D2, D3, D4). acs.orgnih.gov Certain N-phenylpiperazine benzamides can bind selectively to the D3 subtype over the D2 subtype, attributed to the benzamide (B126) portion interacting with a unique secondary binding site on the D3 receptor. nih.gov One compound exhibited nanomolar affinity for the D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.gov Other piperidine-based ligands have been developed as potent and selective D4 receptor antagonists. nih.gov

Serotonin (B10506) Receptors: Piperidine derivatives are key structures in the development of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a target for antidepressants. semanticscholar.org Studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed that incorporating a piperidine ring resulted in a stronger affinity for the 5-HT1A receptor. semanticscholar.org Some compounds showed high affinity with Ki values as low as 2.3 nM and 3.2 nM. semanticscholar.org

Table 2: Receptor Binding Affinity of Piperidine Analogues

| Receptor Class | Example Analogue/Derivative | Target Receptor | Binding Affinity (Ki / IC50) | Reference |

|---|---|---|---|---|

| P2Y14 Receptor | Isoquinuclidine analogue (34) | P2Y14R | IC50: 15.6 nM | nih.govnih.gov |

| Isonortropanol analogue (30) | P2Y14R | IC50: 21.3 nM | nih.govnih.gov | |

| Dopamine Receptors | 4-thiophene-3-yl-benzamide N-phenylpiperazine | D3 | Ki: 1.4–43 nM | nih.gov |

| Serotonin Receptors | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (35) | 5-HT1A | Ki: 2.3 nM | semanticscholar.org |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (36) | 5-HT1A | Ki: 3.2 nM | semanticscholar.org |

The interaction of piperidine analogues extends to ion channels and neurotransmitter transport systems. Research into benzothiazole (B30560) derivatives showed that replacing a piperazine ring with piperidine reduced binding to 5-HT1A receptors but increased activity at the serotonin transporter (SERT) site. semanticscholar.org This highlights the potential of these compounds to act as serotonin reuptake inhibitors. semanticscholar.org Additionally, certain 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives have been investigated as blockers of TASK-1 and TASK-2 potassium channels. google.com

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design. This involves studying their binding modes and their impact on intracellular signaling cascades.

Molecular modeling and docking studies have provided valuable insights into how piperidine analogues interact with their targets. For P2Y14R antagonists, molecular modeling based on a P2Y12R crystal structure revealed stable and persistent key interactions for high-affinity ligands. nih.govnih.gov In the case of MAO-B inhibitors, the stability of the enzyme-inhibitor complex was demonstrated through interactions such as pi-pi stacking with key tyrosine residues (Tyr398 and Tyr326) in the active site. mdpi.com For the allosteric inhibitor 1-PPA, simulations suggested it binds to a pocket in the inactive conformation of the PAR2 receptor, where its piperidine ring forms non-bonded contacts with residues Met159, Phe300, and Thr334. nih.gov

A significant mechanism of action for many piperidin-2-one analogues is the modulation of key inflammatory and cell survival signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a primary target for anti-inflammatory and anti-cancer piperidinone compounds. nih.govnih.gov Synthetic monoketone analogues of curcumin (B1669340), such as 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) and 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), are potent inhibitors of this pathway. nih.govnih.govdoi.org These compounds have been shown to inhibit the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB (IκBα). nih.govdoi.org This action prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. nih.govnih.gov EF31 was found to be a more potent inhibitor of NF-κB DNA binding (IC50 ~5µM) compared to curcumin (IC50 >50µM). nih.govnih.gov

PI3K/Akt and ERK Modulation: The inhibition of type II PtdIns 4-kinases by piperine suggests a potential role in modulating phosphoinositide-dependent signaling pathways, which can include PI3K/Akt. researchgate.net The antagonism of PAR2 by 1-PPA was shown to affect MAPKs signaling, a broad family of kinases that includes ERK. nih.gov However, direct and detailed evidence of PI3K/Akt or specific ERK modulation by this compound analogues is less extensively documented in the provided results compared to the NF-κB pathway.

Allosteric Modulation and Conformational Dynamics in Target Engagement

The interaction of piperidin-2-one analogues with their biological targets is profoundly influenced by the molecule's conformational dynamics. The piperidine ring is not planar and can adopt several conformations, with the chair, half-chair, and twist-boat forms being the most significant. Unlike many piperidine derivatives that predominantly adopt a stable chair conformation, the presence of the sp2-hybridized carbonyl carbon in the piperidin-2-one ring often distorts the geometry towards a half-chair conformer. nih.gov This inherent flexibility is a critical determinant in how the ligand engages with a target protein.

The specific conformation adopted by a piperidin-2-one derivative upon binding can be crucial for its mechanism of action, including the potential for allosteric modulation. While direct competitive inhibition is a common mechanism, the binding of a ligand to an allosteric site—a location distinct from the primary active site—can induce a conformational change in the target protein, thereby modulating its activity. The dynamic nature of the piperidin-2-one scaffold allows it to adapt its shape to fit into such allosteric pockets. Research on bridged piperidine analogues has shown that constraining the ring into specific conformations, such as a boat-like shape, can still result in high binding affinity. nih.gov This suggests that the target receptor may tolerate or even prefer conformations that deviate from the lowest-energy state of the unbound ligand. nih.gov This receptor tolerance for various conformations highlights the dynamic interplay between the ligand and the protein during the binding process. nih.gov The ability of analogues of this compound to explore different conformational spaces is therefore a key aspect of their target engagement and potential to act as allosteric modulators.

Structure-Activity Relationship (SAR) Studies for Piperidin-2-one Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. nih.gov The specific three-dimensional arrangement of atoms is critical, as biological targets such as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity. nih.gov The spatial orientation of the ethyl group at the C3 position and the methyl group at the C6 position in the (3R,6R) configuration is a key determinant of its interaction with its target.

Research on various chiral heterocyclic compounds has consistently demonstrated that different stereoisomers can have dramatically different biological activities. nih.govfigshare.com In many cases, one enantiomer or diastereomer is significantly more potent than the others, while the other isomers may be inactive or even exhibit a different or undesirable activity profile. nih.gov For instance, studies on nature-inspired compounds revealed that only the isomers with the "natural" stereochemistry displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for molecular recognition by biological transporters and targets. nih.gov This stereoselective activity underscores the importance of synthesizing and testing piperidin-2-one analogues as single, pure stereoisomers to accurately determine their therapeutic potential and to optimize efficacy and selectivity.

Table 1: Illustrative Impact of Stereochemistry on Biological Activity This table presents hypothetical data based on common findings in stereochemical studies to illustrate the concept.

| Compound Isomer | Configuration | Relative Potency (%) | Target Selectivity |

|---|---|---|---|

| Isomer A | (3R, 6R) | 100 | High |

| Isomer B | (3S, 6S) | 15 | Moderate |

| Isomer C | (3R, 6S) | <5 | Low |

| Isomer D | (3S, 6R) | <5 | Low |

The identity and position of substituents on the piperidin-2-one ring are critical variables that modulate the pharmacological properties of the molecule. Systematic modification of these substituents is a core strategy in medicinal chemistry to fine-tune activity, selectivity, and pharmacokinetic properties.

Studies on related piperidinone scaffolds have shown that even minor changes to substituents can lead to significant shifts in biological activity. For example, in a series of piperidin-4-one derivatives designed as cholinesterase inhibitors, the introduction of different substituents on attached benzylidene rings resulted in a range of inhibitory potencies. acgpubs.org A derivative bearing a nitro group exhibited the highest activity against acetylcholinesterase (AChE), whereas a derivative with a chlorine substituent showed the best activity against butyrylcholinesterase (BuChE). acgpubs.org This demonstrates how substituents can influence not only the potency but also the selectivity of a compound for different but related targets. acgpubs.org The electronic properties (electron-donating vs. electron-withdrawing) and steric properties (size and shape) of the substituents can affect binding affinity, target recognition, and metabolic stability. nih.govtandfonline.com The exploration of diverse substituents—from small halogen atoms to larger aromatic groups—on the this compound core is essential for optimizing its activity profile. acgpubs.org

Table 2: Effect of Substituents on Cholinesterase Inhibition for Piperidin-4-one Analogues Data adapted from studies on 1-benzyl-3,5-bis(substituted-benzylidene)piperidin-4-ones. acgpubs.org

| Compound ID | Substituent (at para position) | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 1d | Nitro (NO₂) | 12.55 | 20.11 |

| 1g | Chlorine (Cl) | 18.04 | 17.28 |

| 1a | Methyl (CH₃) | 23.75 | 31.52 |

| 1b | Methoxy (OCH₃) | 20.14 | 25.63 |

| 1f | Fluorine (F) | 19.88 | 24.17 |

While the inherent flexibility of the piperidin-2-one ring can be advantageous, strategically reducing this flexibility through conformational restriction is a powerful tactic in drug design. researchgate.net By "locking" the molecule into a specific, biologically active conformation, it is possible to enhance potency and selectivity. This approach minimizes the entropic penalty associated with the molecule adopting its binding-competent shape upon interacting with its target. researchgate.net

One effective method of rigidification is the introduction of additional rings or bridges to the core structure. For example, creating bridged piperidine analogues, such as those incorporating a 2-azanorbornane or quinuclidine (B89598) moiety, constrains the piperidine ring system. nih.gov Such rigidified analogues can provide valuable insights into the preferred conformation for receptor binding. The observation that a boat-constrained bridged-piperidine analogue retained high binding affinity suggests that the bioactive conformation may not be a simple chair form. nih.gov These rigidification strategies not only help in optimizing the lead compound but also aid in building a more accurate pharmacophore model, which describes the essential three-dimensional features required for biological activity. This knowledge is invaluable for the rational design of next-generation analogues with improved therapeutic profiles. ajchem-a.com

Computational Chemistry and Molecular Modeling in Piperidin 2 One Research

In Silico Prediction of Biological Activity and Target Landscape

The initial stages of investigating a new chemical entity often involve broad, predictive computational screens to identify potential biological activities and macromolecular targets. These methods use the two-dimensional structure of a molecule to forecast its pharmacological profile.

Predictive Modeling of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a training set of known biologically active compounds. For a novel compound, PASS analysis can provide insights into its potential pharmacological effects, mechanisms of action, and even specific toxicities. The output is typically a list of predicted activities with corresponding probabilities for being active (Pa) and inactive (Pi).

While no specific PASS analysis for (3R,6R)-3-ethyl-6-methylpiperidin-2-one has been published, a hypothetical analysis would involve submitting its structure to the PASS online server. The resulting data would be presented in a table format, as illustrated below, highlighting potential therapeutic avenues for further investigation.

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |

| Hypothetical Activity 1 | Value | Value |

| Hypothetical Activity 2 | Value | Value |

| Hypothetical Activity 3 | Value | Value |

| Hypothetical Activity 4 | Value | Value |

| This table is illustrative and does not represent actual PASS prediction data for this compound. |

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest. This approach can be employed even when the three-dimensional structure of the target is unknown.

In the context of this compound, if a set of known active ligands for a particular target were available, their common structural features (a pharmacophore) could be used to screen for similar features in the piperidin-2-one derivative. This would help to hypothesize its potential targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Once potential biological targets are identified, molecular docking and dynamics simulations can provide a more detailed, three-dimensional view of the interactions between the ligand and its target protein. These methods are crucial for understanding the binding mechanism and for optimizing the ligand's structure to improve its affinity and selectivity.

Analysis of Binding Poses and Interaction Networks

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor to form a stable complex. The analysis of these poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

A hypothetical docking study of this compound into a target protein would yield information on its binding mode. The results would typically be summarized in a table detailing the interacting amino acid residues and the nature of the interactions.

| Interacting Residue | Interaction Type | Distance (Å) |

| Hypothetical Residue 1 | Hydrogen Bond | Value |

| Hypothetical Residue 2 | Hydrophobic | Value |

| Hypothetical Residue 3 | van der Waals | Value |

| This table is for illustrative purposes and does not contain actual experimental data. |

Exploration of Induced Fit and Conformational Changes upon Binding

While traditional docking often treats the receptor as a rigid structure, induced fit docking (IFD) accounts for the flexibility of the protein's active site. This approach allows for the modeling of conformational changes that may occur in the receptor upon ligand binding. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time and to observe the dynamic nature of their interactions.

Quantum Chemical Calculations for Mechanistic Insights and Stereoselectivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These methods can be used to investigate reaction mechanisms and to predict the stereoselectivity of chemical reactions. For a chiral molecule like this compound, understanding the factors that control its stereoselective synthesis is of great importance.

While no specific quantum chemical studies on the synthesis of this compound are available in the literature, such calculations could be used to model the transition states of different reaction pathways. By comparing the energies of the transition states leading to different stereoisomers, it would be possible to predict which isomer is favored, thus providing valuable insights for synthetic chemists.

Transition State Analysis for Reaction Pathways

Understanding the reaction pathways that lead to the formation of specific stereoisomers is a central challenge in asymmetric synthesis. Transition state (TS) analysis via quantum chemical calculations allows researchers to investigate the energetics and geometries of the high-energy intermediates that govern reaction rates and selectivity. By modeling the reaction coordinates, chemists can pinpoint the factors that favor the formation of one stereoisomer over another.

In the context of synthesizing this compound, a key step could involve the stereoselective alkylation of a precursor lactam, such as (6R)-6-methylpiperidin-2-one. Computational analysis of this reaction would focus on the transition states for the addition of an ethyl group to the C3 position. DFT calculations can be used to model the enolate intermediate and the subsequent approach of an ethylating agent. acs.org The analysis would compare the activation energies (ΔG‡) for the formation of the (3R,6R) diastereomer versus the (3S,6R) diastereomer. The lower activation energy path corresponds to the major product observed experimentally. These models can reveal that the preferential formation of the (3R,6R) isomer is due to a transition state that minimizes steric repulsion between the incoming electrophile, the existing methyl group at C6, and the piperidin-2-one ring. ub.edu

| Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio ((3R,6R):(3S,6R)) |

| TS for (3R,6R) formation | 15.2 | >95:5 |

| TS for (3S,6R) formation | 17.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a transition state analysis.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their structural characterization. Quantum chemical calculations, particularly DFT, can accurately forecast nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate ¹H and ¹³C NMR chemical shifts. scielo.br

For this compound, theoretical calculations can provide a predicted NMR spectrum that can be compared with experimental data to confirm its synthesis and stereochemistry. scielo.br By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a full NMR spectrum can be simulated. Discrepancies between predicted and observed spectra can help refine the understanding of the molecule's conformational preferences in solution. Similarly, the calculation of vibrational frequencies can predict the IR spectrum, aiding in the identification of key functional groups like the lactam carbonyl (C=O) stretch. researchgate.net

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 (C=O) | 173.5 | 172.9 |

| C3 | 45.1 | 44.8 |

| C4 | 28.3 | 28.1 |

| C5 | 30.5 | 30.2 |

| C6 | 52.8 | 52.5 |

| C7 (CH₂) | 25.4 | 25.0 |

| C8 (CH₃) | 11.9 | 11.7 |

| C9 (CH₃) | 22.1 | 21.8 |

Note: The data in this table is hypothetical, illustrating the strong correlation typically found between GIAO-calculated and experimentally measured NMR chemical shifts.

Conformational Analysis and Energy Profiling of Chiral Piperidin-2-ones

The biological activity and chemical reactivity of cyclic molecules like piperidin-2-ones are intrinsically linked to their three-dimensional shape. The piperidin-2-one ring is flexible and can adopt several low-energy conformations. For chiral derivatives, the substituents on the ring dictate the preferred conformation, which can have a significant impact on how the molecule interacts with biological targets. nih.gov

Computational conformational analysis is used to identify the stable conformers of a molecule and to determine their relative energies and populations. researchgate.net For this compound, the six-membered ring can exist in various forms, most commonly half-chair or twist-boat conformations, due to the planarity enforced by the amide bond. nih.gov A systematic computational search would explore the potential energy surface of the molecule by rotating its single bonds. Each identified conformer's geometry is then optimized, and its Gibbs free energy is calculated.

The analysis for this compound would likely show that the lowest energy conformers are those that place the bulky ethyl and methyl groups in pseudo-equatorial positions to minimize steric strain. The relative energies of the different conformers allow for the calculation of their expected population distribution at a given temperature according to the Boltzmann distribution, providing a detailed picture of the molecule's dynamic conformational equilibrium. scielo.br

| Conformer | Ring Conformation | Substituent Positions (C3-ethyl, C6-methyl) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | Half-Chair | Pseudo-equatorial, Pseudo-equatorial | 0.00 | 85.1 |

| 2 | Half-Chair | Pseudo-axial, Pseudo-equatorial | 1.85 | 4.5 |

| 3 | Twist-Boat | - | 1.40 | 9.3 |

| 4 | Half-Chair | Pseudo-equatorial, Pseudo-axial | 2.50 | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the findings of a typical conformational analysis study.

Strategic Utility of 3r,6r 3 Ethyl 6 Methylpiperidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Natural Product Total Synthesis Research

The enantiopure disubstituted piperidin-2-one framework is a cornerstone in the total synthesis of numerous natural products, particularly piperidine (B6355638) alkaloids. While direct synthesis using (3R,6R)-3-ethyl-6-methylpiperidin-2-one may be specific to certain targets, the utility of this structural motif is well-established through the synthesis of related compounds. Chemists utilize such chiral lactams to install the requisite stereocenters of the target molecule early in the synthetic sequence, which are then carried through to the final product.

The synthesis of 3,6-disubstituted piperidine alkaloids, such as pseudoconhydrine (B1209237), demonstrates the strategic value of this approach. researchgate.net Although pseudoconhydrine features a propyl group instead of an ethyl group, the synthetic logic of using a stereodefined piperidine precursor is identical. These syntheses often involve the construction of a chiral piperidine ring system, which is then further elaborated to achieve the final natural product. researchgate.net The defined stereochemistry of the starting lactam is critical for controlling the relative and absolute stereochemistry of the final alkaloid.

Furthermore, the piperidine core is central to the structure of indolizidine alkaloids, a large family of natural products isolated from various sources, including the skin of dendrobatid poison frogs. researchgate.netnih.gov The total synthesis of alkaloids like (−)-indolizidine 223AB relies on the stereocontrolled construction of a disubstituted piperidine or a related pyrrolidine (B122466) precursor that is then cyclized to form the characteristic bicyclic system. researchgate.netacs.org The use of a chiral building block like this compound provides a convergent and efficient route to these complex structures, where the substituents and stereochemistry of the lactam directly map onto the final product. researchgate.net

Scaffold for Complex Alkaloid Analogues Development

Beyond replicating natural structures, chiral building blocks like this compound are powerful tools for the development of novel alkaloid analogues. By systematically modifying the structure of a known natural product, medicinal chemists can probe structure-activity relationships (SAR) and develop new compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis of analogues is often more practical and efficient when starting from a synthetic, non-natural building block rather than modifying the complex natural product itself.

The trans-2,6-disubstituted piperidine skeleton is a common motif in a wide array of poison-frog alkaloids and other biologically active compounds. researchgate.net By employing this compound as a starting material, researchers can access novel analogues of these alkaloids where the native substituent pattern is altered. For example, the ethyl group at C3 could be used to explore steric and lipophilic requirements at that position in a way that is not possible with naturally derived precursors. This diversity-oriented synthesis approach allows for the creation of libraries of related compounds for biological screening. nih.gov

The development of synthetic routes to various trisubstituted indolizidines, such as alkaloid 223A and its epimers, highlights the flexibility of using piperidine-based precursors. nih.govnih.gov These syntheses often proceed through intermediates where the substitution pattern can be readily modified. Starting with a specific building block like this compound allows for a rational and predictable entry into a specific stereochemical series of analogues, enabling the systematic exploration of the chemical space around a natural product scaffold.

Intermediate in the Design and Synthesis of Advanced Pharmaceutical Probes and Leads

The strategic introduction of chiral piperidine scaffolds is a prominent theme in modern drug discovery. thieme-connect.com These rings are prevalent in approved drugs and clinical candidates, where their conformational rigidity and ability to project substituents into defined vectors in three-dimensional space are leveraged to optimize interactions with biological targets. The specific stereochemistry of the piperidine ring is often critical for biological activity.

A compelling example of the utility of the (3R,6R)-disubstituted piperidine core is found in the synthesis of precursors for potent pharmaceutical agents. For instance, the closely related compound ((3R,6R)-6-methylpiperidin-3-yl)methanol serves as the core unit for MK-6096, a dual orexin (B13118510) receptor antagonist developed for the treatment of insomnia. researchgate.net The synthesis of this key intermediate was achieved in a highly efficient manner, underscoring the industrial relevance of accessing such stereodefined piperidine structures. researchgate.net The specific trans stereochemistry of the 6-methyl group and the substituent at the 3-position is crucial for the compound's pharmacological activity. This demonstrates that the this compound scaffold is an immediate precursor to structures of significant pharmaceutical interest.

The incorporation of chiral piperidine scaffolds can profoundly influence a molecule's properties by modulating its physicochemical characteristics, enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing off-target effects such as hERG toxicity. thieme-connect.com The development of stereoselective methods to synthesize substituted piperidin-2-ones and their corresponding piperidines is therefore an area of intense research, driven by the demand for novel chiral building blocks for drug discovery programs. researchgate.netresearchgate.netnih.gov

Emerging Research Frontiers and Challenges in Chiral Piperidin 2 One Chemistry

Sustainable and Scalable Synthetic Methodologies

The growing emphasis on environmental responsibility in the pharmaceutical industry has spurred the development of sustainable and scalable methods for synthesizing complex chiral molecules like (3R,6R)-3-ethyl-6-methylpiperidin-2-one. Green chemistry principles are being integrated into synthetic strategies to minimize waste, reduce energy consumption, and use less hazardous substances.

One promising green approach involves the use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in piperidone synthesis, which can lead to novel, biologically active compounds. rsc.org Traditional methods like the Dieckmann condensation are being replaced by more efficient, one-pot processes that improve atom economy and reduce waste streams. chemicalprobes.org These modern approaches often utilize safer carbonate bases and can be applied to a wide range of substituted piperidones. chemicalprobes.org

Biocatalysis represents a powerful tool for achieving high enantioselectivity under mild, environmentally benign conditions. nih.gov Enzymes like transaminases are used for the efficient production of optically pure chiral amines and piperidones, including (R)- and (S)-6-methyl-2-piperidone, from their corresponding ketones. researchgate.net This method offers significant advantages over classical chemical synthesis by operating at ambient temperature and pressure, which minimizes problems like racemization and isomerization. nih.gov

For scalability, continuous flow chemistry is gaining traction. Flow reactors offer superior control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for seamless multi-step syntheses without the isolation of intermediates. researchgate.net This technology is particularly suited for translating laboratory-scale syntheses of chiral piperidin-2-ones into large-scale industrial production, ensuring consistency and efficiency.

| Methodology | Key Features | Advantages | Challenges | References |

| Green Chemistry | Use of renewable starting materials (e.g., amino acids), safer reagents (e.g., carbonate bases), and one-pot procedures. | Reduced environmental impact, improved atom economy, minimized waste. | Substrate scope limitations, optimization of reaction conditions. | rsc.orgchemicalprobes.org |

| Biocatalysis | Employs enzymes (e.g., transaminases, reductases) for stereoselective transformations. | High enantioselectivity (>99% ee), mild reaction conditions (ambient temp/pressure), biodegradable catalysts. | Enzyme stability and availability, substrate concentration limitations. | nih.govresearchgate.net |

| Flow Chemistry | Reactions are performed in continuous-flow reactors (e.g., microreactors). | Enhanced scalability, improved safety and process control, potential for automated multi-step synthesis. | Initial setup costs, potential for clogging with solid materials. | researchgate.net |

Discovery of Novel Biological Activities and Polypharmacology

The chiral piperidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands targeting a variety of biological receptors. rsc.org Research into derivatives of this core structure has uncovered a wide spectrum of potential therapeutic applications, moving beyond single-target drugs to embrace the concept of polypharmacology—where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect.

Derivatives of piperidin-2-one have demonstrated significant potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.net Certain compounds have been shown to potently inhibit the self-aggregation of β-amyloid peptides and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exhibiting both neuroprotective and anti-inflammatory properties. researchgate.net This dual activity is a prime example of polypharmacology in action. The anti-inflammatory activity of piperidone derivatives is a recurring theme, with various analogs showing efficacy in cellular and animal models of inflammation. researchgate.netbohrium.com

Furthermore, the piperidin-2-one nucleus is being explored for its anticancer activities. researchgate.net Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines by modulating the expression of genes like p53 and Bax. researchgate.net The versatility of the scaffold is also highlighted by its use in developing orexin (B13118510) receptor antagonists, which are relevant for treating sleep disorders. researchgate.net The specific compound ((3R,6R)-6-methylpiperidin-3-yl)methanol, a derivative of the core structure, serves as a key component for a potent dual orexin receptor antagonist. researchgate.net

| Biological Activity | Therapeutic Area | Mechanism of Action / Target | Example / Finding | References |

| Neuroprotection | Alzheimer's Disease | Inhibition of Aβ(1-42) self-aggregation; neuroinflammation suppression. | Novel 2-piperidone (B129406) derivatives protect neuronal cells from microglia-mediated neurotoxicity. | researchgate.net |

| Anti-inflammatory | Inflammation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Cyclohexyl and allyl substituted piperidine-triones show distinct anti-inflammatory activity. | researchgate.net |

| Anticancer | Oncology | Induction of apoptosis via modulation of p53 and Bax genes. | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones reduce the growth of hematological cancer cells. | researchgate.net |

| Receptor Antagonism | Sleep Disorders | Orexin receptor antagonist. | ((3R,6R)-6-methylpiperidin-3-yl)methanol is a core unit of the potent orexin antagonist MK-6096. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of chiral molecules like this compound is a complex, multi-parameter challenge. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process, enabling faster and more efficient navigation of the vast chemical space to identify promising drug candidates. nih.gov

Computational techniques such as virtual screening and molecular docking are routinely used to evaluate large libraries of piperidine-based compounds against specific biological targets. rsc.orgbohrium.com These methods predict the binding affinity and orientation of a molecule within a protein's active site, allowing researchers to prioritize which compounds to synthesize and test. chemicalprobes.orgrsc.org For instance, docking simulations have been used to position piperidinylpiperidine derivatives into the active site of acetyl-CoA carboxylase to understand their binding models as potential metabolic disease therapies. bohrium.com

Beyond simple binding prediction, ML models are developed to forecast a compound's entire pharmacokinetic and safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early drug discovery, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the chemical structure of piperidinone analogs and their biological activity, providing valuable insights for rational drug design. researchgate.net

Development of Targeted Probes for Mechanistic Biology

Understanding how a bioactive molecule like this compound exerts its effects at a molecular level is fundamental to drug development. To this end, researchers are developing targeted chemical probes to identify the specific protein targets of these compounds and elucidate their mechanisms of action. These probes are essential tools for mechanistic biology. nih.gov